2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C14H14N4O2S3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2S3/c1-7-4-22-14(15-7)18-11(19)6-21-5-10-16-12(20)9-3-8(2)23-13(9)17-10/h3-4H,5-6H2,1-2H3,(H,15,18,19)(H,16,17,20) |
InChI Key |
NHPFFNLSSLDZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction is widely employed to construct the thieno[2,3-d]pyrimidine core. Ethyl 2-amino-4-methylthiophene-3-carboxylate (1) is synthesized via condensation of 1-(4-nitrophenoxy)propan-2-one, ethyl cyanoacetate, and sulfur in ethanol with piperidine as a catalyst. Cyclization of this intermediate with urea or thiourea under acidic conditions yields 4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (2).
Key Reaction Conditions
Chlorination of the Pyrimidinone Intermediate
To activate the core for subsequent functionalization, the 4-hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃). A mixture of compound 2 and excess POCl₃ is refluxed for 4–12 hours, yielding 4-chloro-6-methylthieno[2,3-d]pyrimidin-2-yl derivative (3).
Optimization Note
Prolonged reflux (>8 hours) improves chlorination efficiency but risks decomposition, necessitating rigorous temperature control.
Direct Alkylation with Methanethiol
Alternative methods employ methanethiol gas under alkaline conditions, though this approach requires specialized equipment for handling volatile thiols.
Synthesis of the Acetamide Moiety
The N-(4-methyl-1,3-thiazol-2-yl)acetamide sidechain is prepared separately and coupled to the core.
Acetamide Formation
Acetamide derivatives are synthesized via ammonolysis of acetyl chloride or dehydration of ammonium acetate. For the thiazole-linked variant, 2-amino-4-methylthiazole is reacted with acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Characterization Data
Coupling to the Thieno[2,3-d]pyrimidine Core
The sulfanyl-methyl intermediate (4) is coupled to N-(4-methyl-1,3-thiazol-2-yl)acetamide via a two-step process:
-
Activation : Treatment of 4 with thionyl chloride (SOCl₂) forms the corresponding sulfonyl chloride.
-
Amidation : Reaction with the acetamide derivative in anhydrous DCM yields the final compound.
Critical Parameters
Recent Advances in Synthesis Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for Gewald cyclization from 8 hours to 30 minutes, improving yield to 82%.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide-pyrimidine hybrids reported in the literature. Below is a comparative analysis based on substituent patterns, physicochemical properties, and synthetic methodologies:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thienopyrimidines are known for improved metabolic stability over pyrimidinones in drug design.
Substituent Effects :
- The 4-methylthiazole group in the target compound introduces a heteroaromatic pharmacophore, contrasting with the 2,3-dichlorophenyl group in compound 5.4. Thiazoles are associated with antimicrobial and kinase-inhibitory activity, while chlorophenyl groups often enhance lipophilicity and target binding .
Synthesis: Both compounds utilize alkylation of a thiopyrimidine intermediate with chloroacetamides. However, the target compound’s synthesis may require specialized conditions due to the steric hindrance of the thienopyrimidine core compared to pyrimidinones .
Physicochemical Properties :
- The higher molecular weight (~408.5 vs. 344.21) and polarizable sulfur atoms in the target compound suggest reduced solubility in aqueous media compared to compound 5.5. This could influence bioavailability and formulation strategies.
Biological Activity
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule that features a thieno[2,3-d]pyrimidine core linked to a thiazole moiety through a sulfanyl group. This unique structure suggests potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
- Core Structure : Thieno[2,3-d]pyrimidine
- Functional Groups : Hydroxyl, sulfanyl, thiazole, and acetamide
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The thieno[2,3-d]pyrimidine derivatives have been particularly noted for their ability to modulate key enzymatic pathways involved in inflammation and immune responses.
- Kinase Inhibition : Compounds similar to this one have shown potential as inhibitors of various kinases involved in inflammatory pathways, particularly Interleukin-1 Receptor Associated Kinase (IRAK) .
- Antimicrobial Properties : The thieno[2,3-d]pyrimidine structure is associated with diverse pharmacological properties, including antimicrobial activity against various pathogens .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could effectively inhibit microbial growth .
Inflammatory Response Modulation
Another area of interest is the modulation of inflammatory responses. Compounds derived from thieno[2,3-d]pyrimidine have been shown to inhibit IRAK activity, which is crucial for the innate immune response. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1H-1,2,4-triazol-1-ylmethyl)phenylacetamide | Contains triazole and phenylacetamide | Potential kinase inhibitor |
| 6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Similar thieno structure without triazole | Antimicrobial properties |
| N-[4-(hydroxy(diphenyl)methyl)triazol-1-yl]phenylacetamide | Contains diphenyl instead of methylthieno | Modulates inflammatory responses |
This table illustrates how variations in structure can influence biological activity.
Case Studies
Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidine derivatives:
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties. The most potent compounds showed MIC values comparable to standard antibiotics .
- Inflammation Models : In vitro studies using cell lines demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in response to stimulation .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including thioether linkage formation between the thieno[2,3-d]pyrimidine core and acetamide moiety. Key intermediates require controlled coupling of sulfanyl groups under inert atmospheres (e.g., nitrogen) using sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) . Reaction temperatures (60–80°C) and solvent purity are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures ≥95% purity .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms regioselectivity of the thioether bond and methylthiazole substitution. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 448.56 vs. theoretical). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) . Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What solubility and formulation challenges arise for this compound in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (common in thienopyrimidine derivatives) necessitates formulation in DMSO for in vitro studies. Dynamic light scattering (DLS) evaluates colloidal stability in buffer systems (e.g., PBS). For in vivo work, nanoemulsions or cyclodextrin complexes improve bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across different assay systems?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using recombinant enzymes (e.g., EGFR kinase) and isogenic cell lines. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thieno[2,3-d]pyrimidine core?
- Methodological Answer : Systematic modifications include:
- Core substitution : Replace the 4-hydroxy group with halogens or alkoxy groups to modulate electron density .
- Thioether linker : Substitute sulfanyl with sulfonyl or sulfonamide to alter steric bulk .
- Acetamide tail : Introduce heterocycles (e.g., pyridine instead of thiazole) to enhance solubility .
Use molecular docking (AutoDock Vina) to prioritize analogs predicted to improve target binding (e.g., ATP-binding pockets) .
Q. How can metabolic stability and degradation pathways be characterized for this compound?
- Methodological Answer : Incubate with liver microsomes (human/rat) and LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methylthiazole ring). CYP450 inhibition assays (fluorogenic substrates) assess enzyme interactions. For forced degradation, expose to oxidative (H₂O₂), acidic (HCl), and photolytic conditions, followed by HPLC tracking .
Q. What experimental designs are optimal for evaluating in vivo efficacy without toxicity?
- Methodological Answer : Use a tiered approach:
- Acute toxicity : Single-dose escalation in rodents (OECD 423), monitoring hematological and histological parameters.
- Pharmacokinetics : IV/PO administration with serial blood sampling (LC-MS quantitation).
- Efficacy models : Xenograft tumors (e.g., HCT-116 colorectal cancer) with bioluminescence imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
